molecular formula C18H15N3O6S2 B6493970 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 896014-39-4

6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Cat. No.: B6493970
CAS No.: 896014-39-4
M. Wt: 433.5 g/mol
InChI Key: MXSJZBVKXNKJPO-UHFFFAOYSA-N
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Description

The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate features a 4-oxo-4H-pyran core substituted at position 3 with a 3-methoxybenzoate ester and at position 6 with a sulfanyl-methyl-linked 5-acetamido-1,3,4-thiadiazole moiety. This hybrid structure combines a pyran ring, known for its metabolic stability, with a thiadiazole group associated with diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects) .

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-10(22)19-17-20-21-18(29-17)28-9-13-7-14(23)15(8-26-13)27-16(24)11-4-3-5-12(6-11)25-2/h3-8H,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSJZBVKXNKJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that combines various functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a pyran ring, a thiadiazole moiety, and an acetamido group. Its molecular formula is C17H18N4O5SC_{17}H_{18}N_{4}O_{5}S with a molecular weight of approximately 398.47 g/mol. The unique combination of these groups enhances its reactivity and biological activity.

Antimicrobial Activity

  • Mechanism of Action : The thiadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have shown significant activity against various bacterial and fungal strains. For instance, derivatives of thiadiazole have been reported to exhibit potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Case Studies :
    • A study demonstrated that derivatives containing the thiadiazole structure exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against Candida albicans, which is comparable to standard antifungal agents .
    • Another investigation highlighted the effectiveness of similar compounds against Gram-positive bacteria, indicating that halogen substitutions on the phenyl ring could enhance antibacterial activity .

Cytotoxic Activity

  • Cancer Cell Lines : The compound has been evaluated for cytotoxic effects against several cancer cell lines including HeLa and MCF-7. In vitro studies using the MTT assay indicated that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells .
  • Research Findings :
    • A series of thiadiazole derivatives were synthesized and tested for their cytotoxicity; those with additional functional groups showed improved efficacy against cancer cell lines .
    • The presence of lipophilic characteristics in certain derivatives contributed to enhanced interaction with biological targets, leading to increased cytotoxic effects .

Comparative Analysis of Biological Activities

CompoundAntimicrobial Activity (MIC μg/mL)Cytotoxicity (IC50 μM)
Thiadiazole Derivative A32 (C. albicans)29 (HeLa)
Thiadiazole Derivative B42 (E. coli)73 (MCF-7)
Thiadiazole Derivative C58 (S. aureus)Not tested

Comparison with Similar Compounds

Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide)

  • Structural Differences :
    • Acetazolamide lacks the pyran ring and benzoate ester but retains the 5-acetamido-thiadiazole core.
    • The sulfonamide group (-SO₂NH₂) replaces the sulfanyl-methyl (-SCH₂-) linkage.
  • Functional Implications :
    • Sulfonamide groups enhance hydrogen-bonding capacity, contributing to acetazolamide’s strong binding to carbonic anhydrase .
    • The pyran-ester in the target compound may confer greater metabolic stability compared to acetazolamide’s simpler structure.
  • Bioactivity :
    • Acetazolamide is a well-established diuretic and glaucoma treatment. The target compound’s pyran-thiadiazole hybrid could target similar enzymes but with modified selectivity due to steric and electronic differences .

6-{[(5-Cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-Chlorobenzoate

  • Structural Differences :
    • Cyclopropaneamido replaces acetamido on the thiadiazole ring.
    • 4-Chlorobenzoate replaces 3-methoxybenzoate.
  • The chloro substituent increases electronegativity, possibly enhancing halogen-bonding interactions compared to the methoxy group .
  • Synthetic Relevance :
    • Both compounds utilize similar synthetic routes (e.g., nucleophilic substitution of thiols with halogenated intermediates), as seen in related thiadiazole syntheses .

2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

  • Structural Differences :
    • Dual thiadiazole rings replace the pyran-ester system.
    • Methylphenyl groups enhance hydrophobicity.
  • Conformational Analysis :
    • The “butterfly” conformation of this compound, with near-planar thiadiazole and phenyl rings, contrasts with the pyran ring’s chair conformation in the target compound. Such geometry differences influence molecular packing and solubility .
  • Biological Implications :
    • The dual thiadiazole system may target enzymes requiring bidentate binding, whereas the pyran-thiadiazole hybrid offers a more rigid scaffold for selective interactions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Notable Properties Reference
Target Compound 463.91* 3-Methoxybenzoate, 5-acetamido-thiadiazole Ester, sulfanyl, acetamido High lipophilicity, hybrid scaffold
Acetazolamide 222.2 Sulfonamide, 5-acetamido-thiadiazole Sulfonamide, acetamido Carbonic anhydrase inhibition
6-{[(5-Cyclopropaneamido...)-4-chlorobenzoate 463.91 4-Chlorobenzoate, cyclopropaneamido Ester, sulfanyl, cyclopropaneamido Enhanced halogen bonding
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole 438.56 Dual thiadiazoles, methylphenyl Sulfanyl, methylphenyl Butterfly conformation, hydrophobic

*Calculated based on .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar thiadiazole derivatives, involving thiol-nucleophile reactions (e.g., coupling 5-acetamido-thiadiazole-2-thiol with a bromomethyl-pyran intermediate) .
  • Bioactivity Potential: The acetamido-thiadiazole moiety is associated with enzyme inhibition (e.g., carbonic anhydrase, kinase), while the pyran-ester may reduce hydrolysis rates compared to simpler esters .
  • Structure-Activity Relationships (SAR) :
    • Electron-Donating Groups (e.g., 3-methoxy): Increase resonance stability but may reduce electrophilic reactivity.
    • Sulfanyl vs. Sulfonamide : Sulfanyl groups offer less hydrogen-bonding capacity but greater flexibility in hydrophobic interactions.

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